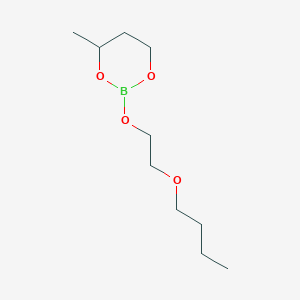
2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is an organic compound with a unique structure that includes a boron atom within a dioxaborinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane typically involves the reaction of 2-butoxyethanol with boron-containing reagents under controlled conditions. One common method is the ring-opening reaction of 2-propyl-1,3-dioxolane with boron trichloride . This reaction requires precise temperature control and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Catalysts and advanced reaction vessels are employed to enhance the reaction rate and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can yield boron-containing alcohols or ethers.
Substitution: Nucleophilic substitution reactions can replace the butoxyethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and substituted dioxaborinanes. These products have significant applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethanol: A related compound with similar solvent properties but lacking the boron atom.
2-(2-Butoxyethoxy)ethanol: Shares the butoxyethoxy group but differs in its overall structure and reactivity.
Uniqueness
2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
90144-89-1 |
|---|---|
Molekularformel |
C10H21BO4 |
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)-4-methyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO4/c1-3-4-6-12-8-9-14-11-13-7-5-10(2)15-11/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
OCBBOWSDLCTLBO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCC(O1)C)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


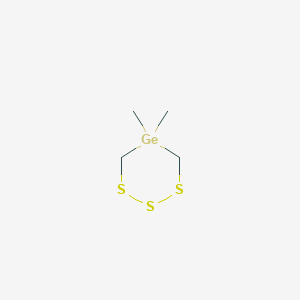

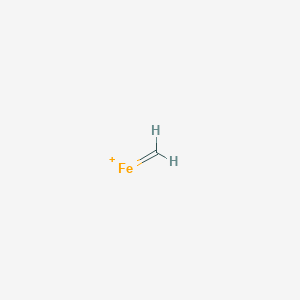
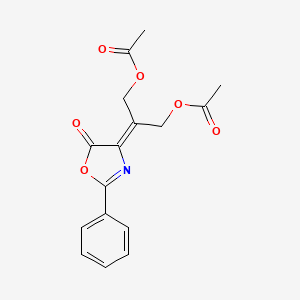
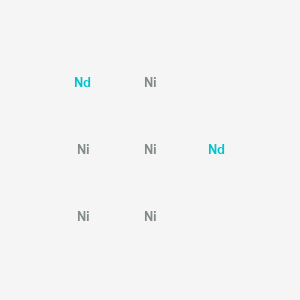
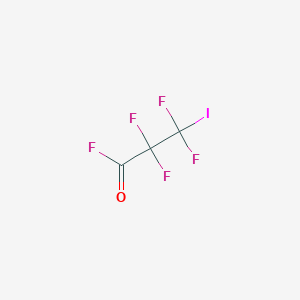
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)

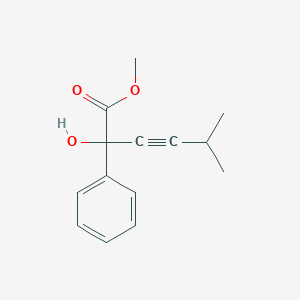
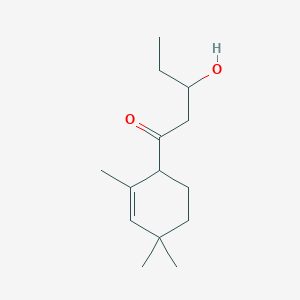

![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
